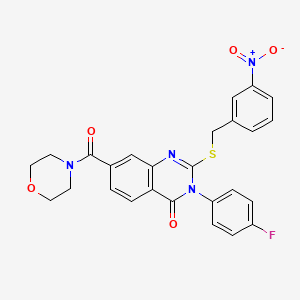

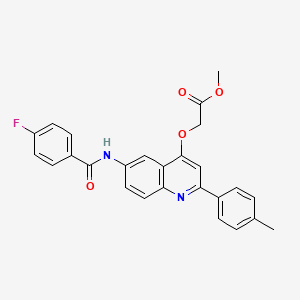

![molecular formula C20H20N4O3S2 B2727993 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 877642-14-3](/img/structure/B2727993.png)

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, a class of heterocyclic compounds . It contains a 4-methoxyphenyl group and a 4-methylbenzenesulfonamide group attached to the thiazolo[3,2-b][1,2,4]triazol-6-yl core .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazol-6-yl core with a 4-methoxyphenyl group and a 4-methylbenzenesulfonamide group attached . The exact structure can be represented by the SMILES notation:Cc1c(CCNS(c2ccc(cc2)OC)(=O)=O)sc2nc(c3ccc(cc3)OC)nn12 .

Scientific Research Applications

Anticancer Potential N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide and its derivatives exhibit significant anticancer properties. Research focusing on novel aminothiazole-paeonol derivatives, a category to which this compound belongs, has shown promising anticancer effects against human gastric adenocarcinoma and colorectal adenocarcinoma cells. These compounds have been found to be superior to traditional chemotherapy agents like 5-fluorouracil in terms of potency against cancer cell lines, with lower cytotoxicity to non-cancerous cells (Tsai et al., 2016).

Photodynamic Therapy for Cancer Another significant application of related compounds is in photodynamic therapy (PDT) for cancer treatment. Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has demonstrated their potential as Type II photosensitizers in PDT. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities Compounds structurally similar to this compound have been explored for their antimicrobial and antifungal activities. Thiazole azodyes containing sulfonamide moiety, for instance, have been investigated for their UV protection and antimicrobial properties when applied to cotton fabrics, offering both functional and practical benefits (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Inhibition of Kynurenine 3-Hydroxylase Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides has uncovered their utility as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These inhibitors have shown potential in in vitro studies for blocking the enzyme's activity, which could be instrumental in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Catalytic Applications The compound and its analogs have been studied for their catalytic applications, such as the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y. This encapsulated catalyst showed high efficiency and reusability for the oxidation of primary alcohols and hydrocarbons, demonstrating the compound's potential in green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Similar compounds have shown to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds .

Result of Action

Similar compounds have shown cytotoxic activities against certain cancer cells .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-14-3-9-18(10-4-14)29(25,26)21-12-11-16-13-28-20-22-19(23-24(16)20)15-5-7-17(27-2)8-6-15/h3-10,13,21H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXVQYVUYIEOSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

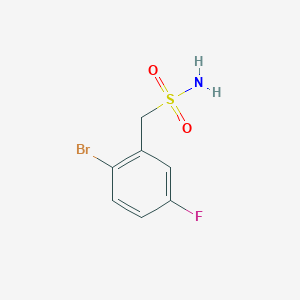

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)

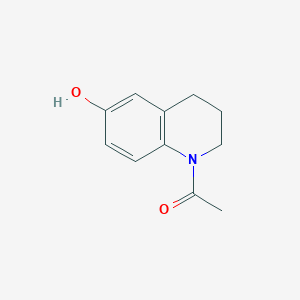

![Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2727914.png)

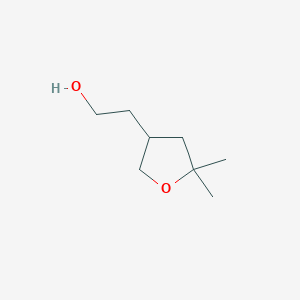

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2727915.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2727918.png)

![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727920.png)

![N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide](/img/structure/B2727922.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2727926.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid 2,2-dimethylpropyl ester](/img/structure/B2727930.png)